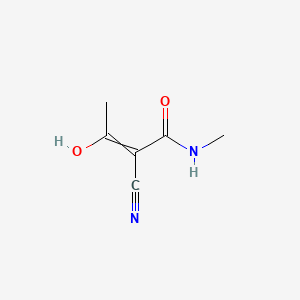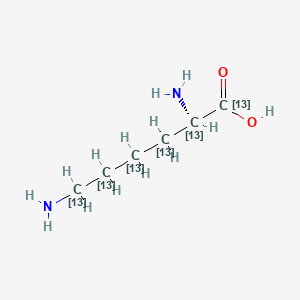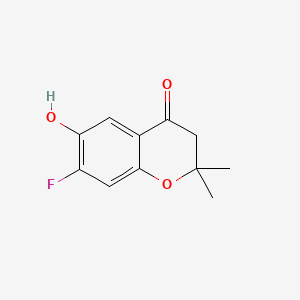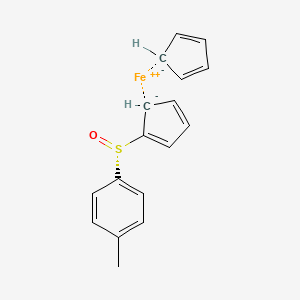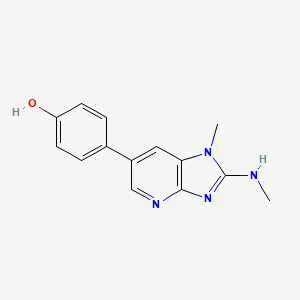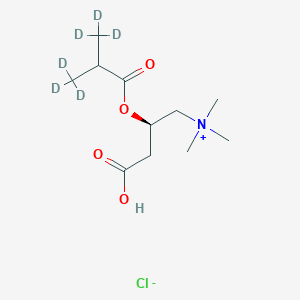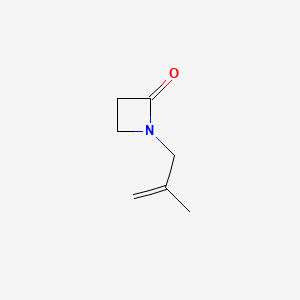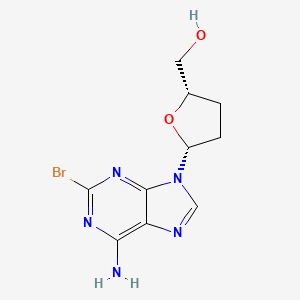
2-Methyl-1-pent-4-ynylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-pent-4-ynylbenzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 2-methyl and a pent-4-ynyl group. Benzimidazoles are known for their diverse applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-pent-4-ynylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or nitriles under acidic or basic conditions. A common method includes the cyclization of amido-nitriles using nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production often employs high-yield processes involving the use of robust catalysts and optimized reaction conditions to ensure the efficient formation of the benzimidazole ring. The use of solvents like ethanol and catalysts such as Fe3O4@SiO2-EP-HEAF nanoparticles has been reported to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-pent-4-ynylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can be further utilized in different applications .
Scientific Research Applications
2-Methyl-1-pent-4-ynylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-pent-4-ynylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 1H-Benzimidazole
Comparison: 2-Methyl-1-pent-4-ynylbenzimidazole is unique due to its pent-4-ynyl substitution, which imparts distinct chemical and biological properties. Compared to other benzimidazoles, it may exhibit enhanced reactivity and specificity in certain applications .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methyl-1-pent-4-ynylbenzimidazole |
InChI |
InChI=1S/C13H14N2/c1-3-4-7-10-15-11(2)14-12-8-5-6-9-13(12)15/h1,5-6,8-9H,4,7,10H2,2H3 |
InChI Key |
HCEMPSNLHFSJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


